N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
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Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C24H21FN2O3 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.15362070 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C23H18F2N2O2 |
Molecular Weight | 396.39 g/mol |
LogP | 4.0469 |
Polar Surface Area | 61.62 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
The presence of the tetrahydroquinoline core contributes to its biological activity, particularly in medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be summarized as follows:
- Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving aniline derivatives and ketones.
- Introduction of Benzoyl Group : Acylation reactions are employed to attach the benzoyl moiety.
- Fluorophenoxy Group Attachment : The final step involves the introduction of the 2-fluorophenoxy group via nucleophilic substitution reactions.
Antifungal Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, a related compound demonstrated superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with EC50 values lower than those of established fungicides like flutolanil . Such findings suggest potential applications in agricultural settings for managing fungal diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in fungal cell wall synthesis.
- Receptor Modulation : The compound may also modulate receptor activities related to inflammatory pathways, making it a candidate for therapeutic applications in autoimmune diseases .
Case Studies
Several studies highlight the efficacy of tetrahydroquinoline derivatives:
- Case Study on Antifungal Efficacy :
- Therapeutic Applications in Autoimmune Diseases :
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-13-12-17-9-6-14-27(21(17)15-19)24(29)18-7-2-1-3-8-18/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOUSBXKUAHMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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